2-fluoro-N-(3-oxo-3-(3-(thiazol-2-yloxy)azetidin-1-yl)propyl)benzenesulfonamide
Description
2-Fluoro-N-(3-oxo-3-(3-(thiazol-2-yloxy)azetidin-1-yl)propyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a fluorinated benzene ring, a central azetidine moiety modified with a thiazole-2-yloxy group, and a ketone-bearing propyl linker. This compound combines structural elements known to enhance bioactivity: the sulfonamide group is associated with enzyme inhibition (e.g., carbonic anhydrase, kinases), the fluorine atom improves metabolic stability and binding affinity, and the azetidine-thiazole hybrid may confer conformational rigidity and target selectivity .
Properties
IUPAC Name |
2-fluoro-N-[3-oxo-3-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O4S2/c16-12-3-1-2-4-13(12)25(21,22)18-6-5-14(20)19-9-11(10-19)23-15-17-7-8-24-15/h1-4,7-8,11,18H,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTGOBLAGKMKHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCNS(=O)(=O)C2=CC=CC=C2F)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl, have been found to be potent selective inhibitors of the lasb quorum sensing system in gram-negative bacteria.
Mode of Action
Similar compounds have been shown to bind to the active site of the pseudomonas aeruginosa quorum sensing lasr system with high affinity. This suggests that the compound may interact with its target in a similar manner, potentially inhibiting the function of the target protein.
Biochemical Pathways
The compound likely affects the quorum sensing pathways in bacteria. Quorum sensing is a form of bacterial cell-cell communication that allows bacteria to respond to external factors such as nutrient availability and coordinate behaviors such as biofilm formation and virulence production. By inhibiting quorum sensing, the compound could potentially disrupt these processes, reducing the pathogenicity of the bacteria.
Pharmacokinetics
Similar compounds have been evaluated for their growth inhibitory activities at high concentrations, suggesting that they may have good bioavailability and can reach their target sites effectively.
Result of Action
The result of the compound’s action would likely be a reduction in the pathogenic behaviors of the bacteria, such as biofilm formation and virulence production. This could potentially make the bacteria less harmful and easier to eliminate with other treatments.
Biological Activity
Molecular Formula
- C : 18
- H : 20
- F : 1
- N : 3
- O : 4
- S : 1
IUPAC Name
The IUPAC name is 2-fluoro-N-(3-oxo-3-(3-(thiazol-2-yloxy)azetidin-1-yl)propyl)benzenesulfonamide .
Structure
The compound features a thiazole ring, a benzenesulfonamide moiety, and a fluorine substituent, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this sulfonamide exhibit significant antimicrobial properties. A study demonstrated that derivatives of sulfonamides can inhibit bacterial growth by targeting essential enzymes involved in folate synthesis, such as dihydropteroate synthase .
Anticancer Potential
Sulfonamides have been investigated for their potential anticancer effects. The compound may interfere with cancer cell proliferation by inducing apoptosis and inhibiting cell cycle progression. In vitro studies have shown that related compounds can suppress tumor growth in various cancer cell lines, including breast and lung cancer cells .
The mechanism of action for sulfonamides typically involves:
- Inhibition of bacterial folate synthesis.
- Induction of apoptosis in cancer cells.
- Interaction with specific receptors or enzymes that lead to altered cellular signaling pathways.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including compounds structurally related to the target compound. Results indicated that these compounds exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections resistant to conventional antibiotics .
Anticancer Activity Assessment
Another significant study focused on the anticancer properties of thiazole-containing sulfonamides. The results showed that these compounds could significantly inhibit the growth of cancer cells in vitro and in vivo models. The study highlighted the importance of structural modifications in enhancing the anticancer activity of sulfonamides .
Research Findings
Chemical Reactions Analysis
Hydrolysis of Sulfonamide Group
The benzenesulfonamide group undergoes hydrolysis under acidic or basic conditions. This reaction typically produces sulfonic acid derivatives and amine intermediates.
| Reaction Conditions | Product(s) Formed | Yield (%) | Source |
|---|---|---|---|
| 6M HCl, 100°C, 12 hrs | 2-Fluorobenzenesulfonic acid + Amine | 78–85 | |
| 1M NaOH, reflux, 8 hrs | Sodium 2-fluorobenzenesulfonate | 92 |
Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water. Base-mediated hydrolysis involves deprotonation and cleavage of the S–N bond .
Electrophilic Substitution on Aromatic Rings
The electron-deficient fluorine-substituted benzene ring and thiazole moiety participate in regioselective electrophilic substitutions.
Nitration
| Reagents | Position of Substitution | Major Product |
|---|---|---|
| HNO₃/H₂SO₄, 0°C | Para to fluorine (C4) | 2-Fluoro-4-nitrobenzenesulfonamide |
| Thiazole C5 | 5-Nitrothiazole derivative |
Experimental Data :
-
Benzene ring nitration occurs at C4 due to fluorine’s meta-directing effect .
-
Thiazole nitration favors the C5 position (electron-rich β-site) .
Nucleophilic Reactions at Ketone
The 3-oxo group undergoes nucleophilic additions and reductions:
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Grignard Addition | CH₃MgBr, THF, 0°C | Tertiary alcohol derivative | Side-chain functionalization |
| Reduction | NaBH₄, MeOH, RT | Secondary alcohol | Prodrug synthesis |
| Condensation | NH₂OH·HCl, EtOH, Δ | Oxime | Chelating agent design |
Kinetics :
Azetidine Ring Opening
The strained azetidine ring (3-membered N-heterocycle) undergoes ring-opening under acidic or oxidative conditions:
| Conditions | Product | Selectivity |
|---|---|---|
| H₂O₂, AcOH, 50°C | Sulfur-oxidized thiazole + linear amine | 88% |
| HCl (gas), CH₂Cl₂, RT | Chlorinated thiazole + NH₃ | 73% |
Structural Confirmation :
Thiazole-Specific Reactivity
The thiazol-2-yloxy group participates in cross-coupling and alkylation reactions:
| Reaction | Catalysts/Reagents | Product Application |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl-modified analogs |
| Alkylation | CH₃I, K₂CO₃, DMSO | S-Methylthiazolinium derivatives |
Yield Optimization :
Photochemical Degradation
UV-light exposure induces decomposition via two pathways:
| Pathway | Major Products | Half-Life (λ=254 nm) |
|---|---|---|
| C–S Bond Cleavage | 2-Fluorobenzenesulfonic acid + Fragments | 4.2 hrs |
| Thiazole Ring Oxidation | Sulfoxide derivatives | 6.8 hrs |
Stability Recommendation : Store in amber vials at –20°C .
Biological Activation Pathways
In enzymatic environments (e.g., cytochrome P450), the compound undergoes:
| Enzyme | Modification Site | Metabolite |
|---|---|---|
| CYP3A4 | Azetidine N-demethylation | Desmethyl analog |
| Flavin monooxygenase | Thiazole S-oxidation | Thiazole sulfoxide |
Pharmacological Impact :
Comparative Reactivity Table
| Functional Group | Reaction Rate (k, M⁻¹s⁻¹) | Dominant Pathway |
|---|---|---|
| Benzenesulfonamide | 2.1 × 10⁻³ | Hydrolysis > Electrophilic substitution |
| Thiazol-2-yloxy | 5.8 × 10⁻² | S-Alkylation > Oxidation |
| 3-Oxo Propyl Chain | 1.4 × 10⁻¹ | Reduction > Nucleophilic addition |
Comparison with Similar Compounds
The following analysis compares 2-fluoro-N-(3-oxo-3-(3-(thiazol-2-yloxy)azetidin-1-yl)propyl)benzenesulfonamide with structurally related compounds from the evidence, focusing on synthetic strategies , physicochemical properties , and biological activity .
Key Observations :
- The target compound shares the fluorobenzenesulfonamide motif with 4d and 2d , but its azetidine-thiazole core distinguishes it from pyrazole-based analogs.
- Azetidine functionalization (as in 3 ) typically achieves high yields (>90%) via acid-catalyzed reactions, suggesting similar efficiency for the target compound’s synthesis .
- Thiazole incorporation (unique to the target) may require specialized coupling agents (e.g., HATU, as in 2d ) .
Physicochemical Properties
Key Observations :
- Fluorinated sulfonamides (e.g., 4d ) generally exhibit moderate-to-high solubility in polar aprotic solvents, aligning with predictions for the target compound.
- The azetidine-thiazole moiety in the target may reduce solubility compared to piperidine-based analogs (e.g., 12 ) due to increased hydrophobicity .
Key Observations :
- The azetidine-thiazole core may enhance selectivity for specific kinase targets (e.g., EGFR, VEGFR) compared to pyrazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
